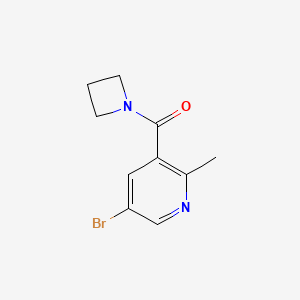

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a pyridine ring substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2-methylpyridine-3-carboxylic acid with azetidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce diverse functional groups or facilitate coupling reactions.

Key Examples:

-

Mechanism : The Mitsunobu reaction facilitates etherification by coupling the hydroxyl group of 5-bromo-3-pyridinol with azetidine-derived alcohols. DEAD and triphenylphosphine mediate the transfer of the oxygen nucleophile.

-

Impact of Temperature : Higher yields (e.g., 85%) correlate with prolonged reaction times at ambient temperatures . Lower yields (55–64%) occur in shorter or colder conditions .

Palladium-Mediated Cross-Coupling Reactions

The bromine atom also participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Example Protocol:

| Reaction Type | Conditions | Catalysts/Reagents | Yield |

|---|---|---|---|

| Sonogashira Coupling | Modified conditions | Pd catalyst, 5-hexyn-1-ol | 73% |

-

Key Insight : Bromine substitution with alkynes under palladium catalysis expands the compound’s utility in synthesizing bioactive molecules .

Stability and Side Reactions

The azetidine ring’s strain influences stability under acidic or oxidative conditions:

-

Acid Sensitivity : Deprotection of Boc groups (e.g., using HCl) requires immediate neutralization (e.g., NH₄OH) to prevent decomposition .

-

Oxidative Degradation : Exposure to air post-deprotection leads to rapid decomposition, necessitating inert handling .

Comparative Reaction Data

| Parameter | Optimal Value | Suboptimal Value |

|---|---|---|

| Solvent | THF | Toluene/THF mixtures |

| Temperature | 20°C | 0–10°C |

| Reaction Time | 48h | 24h |

| Yield Range | 70–85% | 55–64% |

科学研究应用

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a drug candidate targeting various diseases, including:

- Pain Management : Preliminary studies suggest that azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone may inhibit specific enzymes involved in pain pathways, making it a candidate for analgesic development.

- Anti-inflammatory Effects : Its structural attributes allow it to interact with inflammatory pathways, indicating potential use in treating inflammatory disorders.

- Cancer Therapeutics : The compound has shown promise in preliminary studies for antiproliferative effects against cancer cells, suggesting its utility in oncology.

Enzyme Interaction and Mechanism of Action

Molecular docking studies reveal that this compound can effectively bind to certain biological targets, such as enzymes and receptors. Key findings include:

- Binding Affinity : The compound forms hydrogen bonds with critical amino acids in enzyme active sites, which may inhibit enzymatic activity related to metabolic pathways.

- Pharmacodynamics : Understanding the binding interactions is crucial for optimizing its therapeutic efficacy and developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of this compound:

Case Study 1: Synthesis and Biological Evaluation

A study synthesized analogs of azetidin derivatives containing a 2-methyl group on the pyridine moiety. These analogs were evaluated for their stability and biological activity, indicating that modifications could lead to enhanced therapeutic agents targeting specific receptors involved in neurological disorders .

Case Study 2: Antiproliferative Activity

Research highlighted the antiproliferative effects of azetidin derivatives on various cancer cell lines. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.

作用机制

The mechanism of action of azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.

5-Bromo-2-methylpyridine: A simpler compound lacking the azetidine ring.

N-Methylazetidine: An azetidine derivative with a methyl group on the nitrogen atom.

Uniqueness

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone is unique due to its specific combination of the azetidine ring and the brominated pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features an azetidine ring and a 5-bromo-2-methylpyridine moiety, contributing to its chemical reactivity and interaction with biological targets. Its molecular formula is C10H11BrN2O, with a molecular weight of 255.12 g/mol . The presence of the bromine atom and the methyl group enhances its potential for diverse biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to pain and inflammation. Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in enzyme active sites, which is crucial for understanding its pharmacodynamics .

Receptor Interaction

The compound has shown promise in interacting with various receptors, suggesting possible applications in treating neurological disorders. Its unique structure may allow it to modulate receptor activity effectively, providing a pathway for therapeutic interventions .

Biological Activities

Several studies have reported on the biological activities of this compound:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, making it a candidate for developing new drugs targeting inflammation-related conditions .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that azetidin derivatives may also possess such activities .

- Potential Anticancer Effects : The structural similarities with known anticancer agents suggest that this compound could be explored for its anticancer potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridine | Pyridine ring, bromine | Moderate anti-inflammatory |

| Azetidine derivative A | Azetidine ring, various substitutions | Antimicrobial properties |

| 5-Chloro-pyridine derivative | Chlorine instead of bromine | Anticancer activity |

This comparison highlights how the specific combination of an azetidine ring and a brominated pyridine moiety enhances the reactivity and potential for diverse biological interactions compared to other derivatives .

Case Studies

Research has been conducted to evaluate the efficacy of azetidin derivatives in various biological contexts:

- Pain Management : In a study examining pain relief mechanisms, azetidin derivatives were shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory pain responses in animal models .

- Neurological Applications : Another study focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases, suggesting that azetidin derivatives could provide therapeutic benefits through modulation of neurotransmitter systems .

- Anticancer Research : Investigations into the anticancer properties revealed that certain azetidine derivatives could induce apoptosis in cancer cell lines, demonstrating their potential as novel chemotherapeutic agents .

属性

IUPAC Name |

azetidin-1-yl-(5-bromo-2-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPYYPVIZZLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。